The compound is derived from the structural modification of cyclopentanamine, incorporating a 4-fluoro-3-methylphenyl group. Its systematic classification includes:
The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine typically involves the following steps:
The molecular structure of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine can be analyzed using various techniques:
Property | Value |
---|---|
Molecular Formula | C13H18FN |
Molecular Weight | 207.29 g/mol |
IUPAC Name | N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine |
InChI Key | QBVVIEIMSPZIIA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)F)CNC2CCCC2 |
N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine can participate in several chemical reactions:
N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine exhibits several notable physical and chemical properties:
The scientific applications of N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7